N-Methyl Ziprasidone-d8 N-Methyl Ziprasidone-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209620
InChI:
SMILES:
Molecular Formula: C₂₂H₁₅D₈ClN₄OS
Molecular Weight: 435.01

N-Methyl Ziprasidone-d8

CAS No.:

Cat. No.: VC0209620

Molecular Formula: C₂₂H₁₅D₈ClN₄OS

Molecular Weight: 435.01

* For research use only. Not for human or veterinary use.

N-Methyl Ziprasidone-d8 -

Specification

Molecular Formula C₂₂H₁₅D₈ClN₄OS
Molecular Weight 435.01

Introduction

Chemical Properties and Structure

N-Methyl Ziprasidone-d8 possesses specific chemical properties that make it suitable for specialized analytical applications. The compound's essential characteristics are summarized in Table 1.

Table 1: Chemical Properties of N-Methyl Ziprasidone-d8

PropertyValue/Description
Molecular FormulaC22H15D8ClN4OS
Molecular Weight435.01 g/mol
CAS NumberNot Available
Catalogue IdentifiersPA STI 064890 (Pharmaffiliates) , CS-T-99157 (Clearsynth)
Structural FeaturesEight deuterium atoms replacing hydrogens in the piperazine ring, with additional N-methyl group
Physical StateSolid (presumed based on related compounds)

Structurally, N-Methyl Ziprasidone-d8 differs from ziprasidone-d8 by the addition of a methyl group, likely at one of the nitrogen positions. The deuterium labeling is specifically located at the piperazine ring portion of the molecule, creating a compound that retains the pharmacological structure of ziprasidone while providing distinct mass spectrometric properties for analytical purposes .

Analytical Applications in Research

N-Methyl Ziprasidone-d8 serves as an essential analytical tool in pharmaceutical research, particularly in quantitative analysis using mass spectrometry techniques. Its principal applications include:

Internal Standard for Mass Spectrometry

The compound functions primarily as an internal standard for mass spectrometric quantification methods. The deuterium labeling creates a mass shift that allows clear differentiation between the analyte (ziprasidone or N-methyl ziprasidone) and the internal standard while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation .

Pharmacokinetic Studies

In pharmacokinetic research, N-Methyl Ziprasidone-d8 enables precise quantification of ziprasidone and its metabolites in biological matrices. The use of this deuterated internal standard compensates for variability in sample extraction efficiency, ionization suppression effects, and instrument response, leading to more accurate and reliable quantitative results .

Table 2: Comparison of Mass Spectrometric Properties

CompoundParent Ion (m/z)Fragment Ion (m/z)Typical Application
Ziprasidone413.12194.04Analyte of interest
Ziprasidone-d8421.10194.00Internal standard for ziprasidone
N-Methyl Ziprasidone-d8~427*~177-194*Internal standard for N-methyl ziprasidone

*Estimated values based on structural relationship to related compounds

Comparison with Related Deuterated Compounds

N-Methyl Ziprasidone-d8 belongs to a family of deuterated ziprasidone derivatives developed for analytical applications. Table 3 presents a comparison of these compounds.

Table 3: Comparison of Ziprasidone and Its Deuterated Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Primary Application
ZiprasidoneC21H21ClN4OS412.94Active pharmaceutical ingredient
Ziprasidone-d8C21H13D8ClN4OS420.98Internal standard for ziprasidone analysis
N-Methyl Ziprasidone-d8C22H15D8ClN4OS435.01Specialized internal standard
Ziprasidone N-oxide-d8C21H21ClN4O2S437.0Metabolite analysis standard
Hydroxy Ziprasidone-d8C21H13D8ClN4O2S436.98Metabolite analysis standard

The strategic placement of deuterium atoms in these compounds is tailored for specific analytical purposes. For N-Methyl Ziprasidone-d8, the deuteration combined with methylation provides distinct mass spectrometric characteristics while maintaining chemical behavior similar to the parent compound in liquid chromatography systems .

Bioanalytical Method Development Applications

N-Methyl Ziprasidone-d8 plays a significant role in the development and validation of bioanalytical methods for ziprasidone quantification. Research utilizing similar deuterated compounds has demonstrated several advantages:

Extraction Efficiency and Recovery Studies

In method validation studies using similar deuterated internal standards, extraction efficiencies exceeding 90% have been achieved. For example, research utilizing ziprasidone-d8 as an internal standard reported recovery rates of 95.70% for the internal standard and 92.57% for ziprasidone . N-Methyl Ziprasidone-d8 would be expected to demonstrate similar performance in appropriate analytical contexts.

Matrix Effect Evaluation

The use of deuterated internal standards like N-Methyl Ziprasidone-d8 facilitates accurate assessment of matrix effects in bioanalytical methods. Studies with ziprasidone-d8 have shown that these compounds effectively compensate for ion suppression or enhancement in complex biological matrices, with coefficient of variation (CV) values typically below 2.60% at different concentration levels .

Future Research Perspectives

The continued development and application of specialized deuterated compounds like N-Methyl Ziprasidone-d8 presents several promising research directions:

Metabolite Identification and Quantification

As pharmaceutical research increasingly focuses on understanding drug metabolism pathways, compounds like N-Methyl Ziprasidone-d8 will become valuable for tracing the formation and clearance of specific metabolites. This is particularly relevant for ziprasidone, which undergoes complex metabolic transformations involving oxidation and methylation pathways .

Advanced Bioanalytical Applications

Emerging techniques in mass spectrometry and separation science will likely expand the utility of deuterated standards like N-Methyl Ziprasidone-d8. These may include applications in:

  • Ultra-high-performance liquid chromatography systems

  • Ambient ionization mass spectrometry techniques

  • Multiplexed quantification methods for simultaneous analysis of multiple antipsychotic drugs

Mechanistic Studies of Drug Action

The availability of specialized deuterated compounds facilitates more detailed investigations into drug-receptor interactions and pharmacodynamic properties, potentially leading to improved therapeutic applications of ziprasidone and related antipsychotic medications.

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